1-[(2,3-Dihydroxypropyl phosphonato)oxy]-3-(octadec-9-enoyloxy)propan-2-yl octadec-9-enoate sodium hydride
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Overview
Description
1,2-Dioleoyl-sn-glycero-3-phospho-rac-glycerol sodium salt is a synthetic phospholipid compound. It is commonly used in the formation of liposomes, micelles, and other artificial membranes due to its amphiphilic nature. This compound is significant in various scientific research fields, including biochemistry, pharmacology, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dioleoyl-sn-glycero-3-phospho-rac-glycerol sodium salt is synthesized through a series of esterification and transesterification reactions. The process typically involves the esterification of glycerol with oleic acid, followed by the phosphorylation of the resulting diacylglycerol.
Industrial Production Methods
Industrial production of 1,2-Dioleoyl-sn-glycero-3-phospho-rac-glycerol sodium salt involves large-scale esterification and phosphorylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
1,2-Dioleoyl-sn-glycero-3-phospho-rac-glycerol sodium salt primarily undergoes hydrolysis and transesterification reactions. It is relatively stable under normal conditions but can be hydrolyzed in the presence of strong acids or bases .
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used to hydrolyze the ester bonds.
Transesterification: Catalysts such as sodium methoxide are commonly used to facilitate the transesterification process
Major Products
The major products formed from the hydrolysis of 1,2-Dioleoyl-sn-glycero-3-phospho-rac-glycerol sodium salt include glycerol, oleic acid, and phosphoric acid derivatives .
Scientific Research Applications
1,2-Dioleoyl-sn-glycero-3-phospho-rac-glycerol sodium salt has a wide range of applications in scientific research:
Chemistry: Used in the study of lipid bilayers and membrane dynamics.
Biology: Employed in the formation of liposomes for drug delivery and gene therapy.
Medicine: Utilized in the development of lipid-based drug formulations and vaccines.
Industry: Applied in the production of cosmetics and personal care products due to its emulsifying properties .
Mechanism of Action
The mechanism of action of 1,2-Dioleoyl-sn-glycero-3-phospho-rac-glycerol sodium salt involves its integration into lipid bilayers, where it influences membrane fluidity and permeability. It interacts with membrane proteins and can modulate their activity, affecting various cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine
- 1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-glycerol sodium salt
- 1,2-Dioleoyl-sn-glycero-3-phosphocholine
Uniqueness
1,2-Dioleoyl-sn-glycero-3-phospho-rac-glycerol sodium salt is unique due to its specific fatty acid composition (oleic acid) and its ability to form stable liposomes and micelles. This makes it particularly useful in drug delivery systems and membrane studies .
Properties
Molecular Formula |
C42H79NaO10P |
---|---|
Molecular Weight |
798.0 g/mol |
InChI |
InChI=1S/C42H79O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,39-40,43-44H,3-16,21-38H2,1-2H3,(H,47,48);/b19-17+,20-18+; |
InChI Key |
YBQBWNNQFRRICZ-ZGWGUCJNSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCC/C=C/CCCCCCCC.[Na] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na] |
Origin of Product |
United States |
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